molecular formula C19H22ClN3O6S2 B3575771 N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide

Cat. No.: B3575771
M. Wt: 488.0 g/mol
InChI Key: OFHHKKWKIFNPPC-UHFFFAOYSA-N
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Description

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a methylsulfonyl group, and a morpholinylsulfonyl group, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of aniline to form 2-chloroaniline.

    Introduction of the Methylsulfonyl Group: The 2-chloroaniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Coupling with Glycine Derivative: The resulting intermediate is coupled with a glycine derivative, such as glycine ethyl ester, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the glycinamide backbone.

    Addition of the Morpholinylsulfonyl Group: Finally, the compound is reacted with 4-(morpholin-4-ylsulfonyl)phenyl chloride to introduce the morpholinylsulfonyl group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative coupling reagents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), potentially reducing the sulfonyl groups to thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), triethylamine.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the morpholinylsulfonyl group, resulting in different chemical and biological properties.

    N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(methylsulfonyl)phenyl]glycinamide: Contains a methylsulfonyl group instead of the morpholinylsulfonyl group, leading to variations in reactivity and applications.

Uniqueness

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chloro-N-methylsulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O6S2/c1-30(25,26)23(18-5-3-2-4-17(18)20)14-19(24)21-15-6-8-16(9-7-15)31(27,28)22-10-12-29-13-11-22/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHHKKWKIFNPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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